

# An In-Depth Technical Guide to the CK-119 Compound

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## Compound of Interest

Compound Name: CK-119

Cat. No.: B1669122

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## Core Compound Identification and Properties

**CK-119** is a synthetic compound identified as a potent interleukin-1 (IL-1) blocker. It belongs to the dihydropyridazino-pyridazine chemical class.

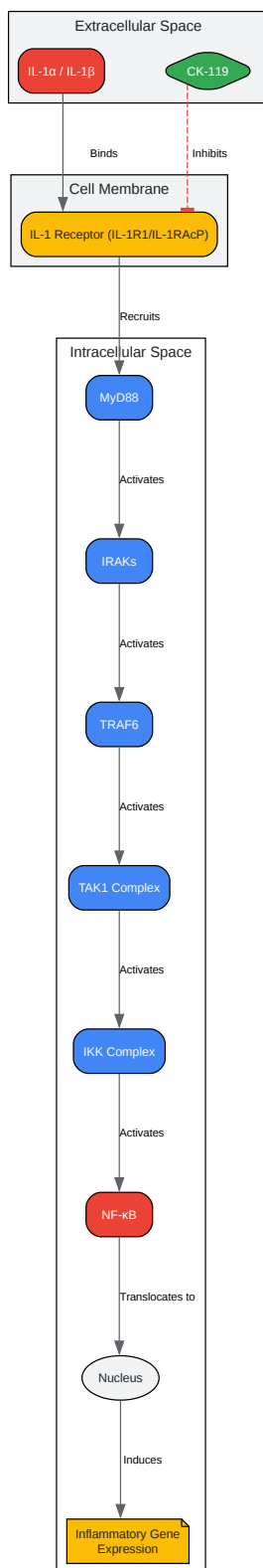
Property	Value
IUPAC Name	diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxo-1,4,5,6-tetrahydropyridazino[4,5-c]pyridazine-3,4-dicarboxylate
Chemical Formula	C <sub>21</sub> H <sub>23</sub> ClN <sub>4</sub> O <sub>5</sub>
CAS Number	197917-10-5
Molecular Weight	446.88 g/mol
Chemical Structure	[Image generated based on IUPAC name]

## Mechanism of Action and Signaling Pathway

**CK-119** functions as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1). The IL-1 signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. While the precise molecular interaction of

**CK-119** with the IL-1 pathway has not been fully elucidated in publicly available literature, its classification as an IL-1 blocker suggests it interferes with the binding of IL-1 $\alpha$  and IL-1 $\beta$  to the IL-1 receptor (IL-1R), or a downstream signaling event. This inhibition disrupts the subsequent recruitment of adaptor proteins like MyD88 and the activation of downstream kinases, ultimately leading to the suppression of inflammatory gene expression.

Simplified IL-1 Signaling Pathway and Proposed Inhibition by CK-119

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Caption: Proposed mechanism of **CK-119** in the IL-1 signaling cascade.

## Preclinical Data

### In Vitro Efficacy: Inhibition of Fibroblast-like Cell Proliferation

**CK-119** has demonstrated potent inhibitory effects on the proliferation of fibroblast-like cells, which are key mediators in tissue scarring and fibrosis.

Cell Type	Effective Concentration (mg/L)	Observed Effect
Corneal Fibroblasts	30	Inhibition of cell growth
Conjunctival Fibroblasts	3 - 10	Inhibition of cell growth

### Mechanism of Anti-proliferative Action

The anti-proliferative effect of **CK-119** is primarily attributed to the inhibition of nucleic acid synthesis.

Biomolecule Synthesis	Effect of CK-119 (in corneal fibroblasts)
DNA Synthesis	Markedly inhibited
RNA Synthesis	Markedly inhibited
Protein Synthesis	Unaffected or slightly enhanced

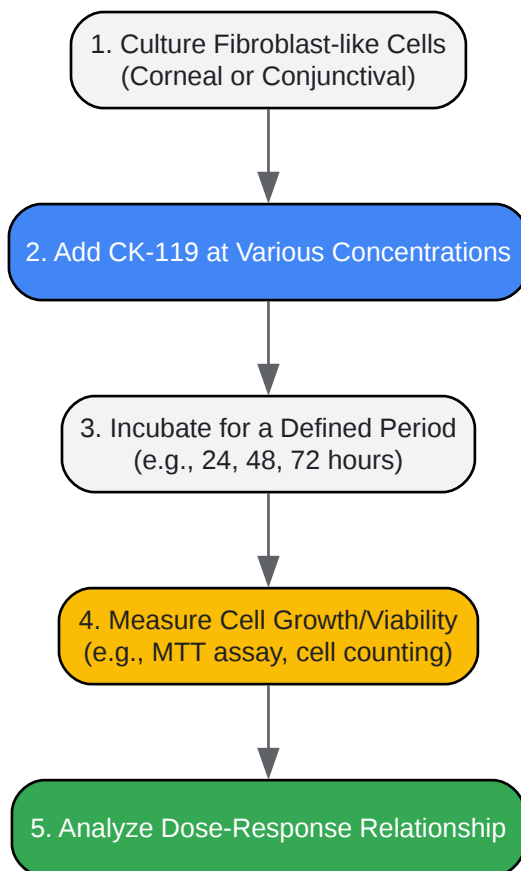
## Experimental Protocols

The following protocols are summarized based on the available scientific literature.

### Fibroblast-like Cell Proliferation Assay

This protocol outlines the general steps to assess the anti-proliferative effects of **CK-119**.

## Experimental Workflow for Cell Proliferation Assay



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Caption: Workflow for assessing **CK-119**'s effect on cell proliferation.

Methodology:

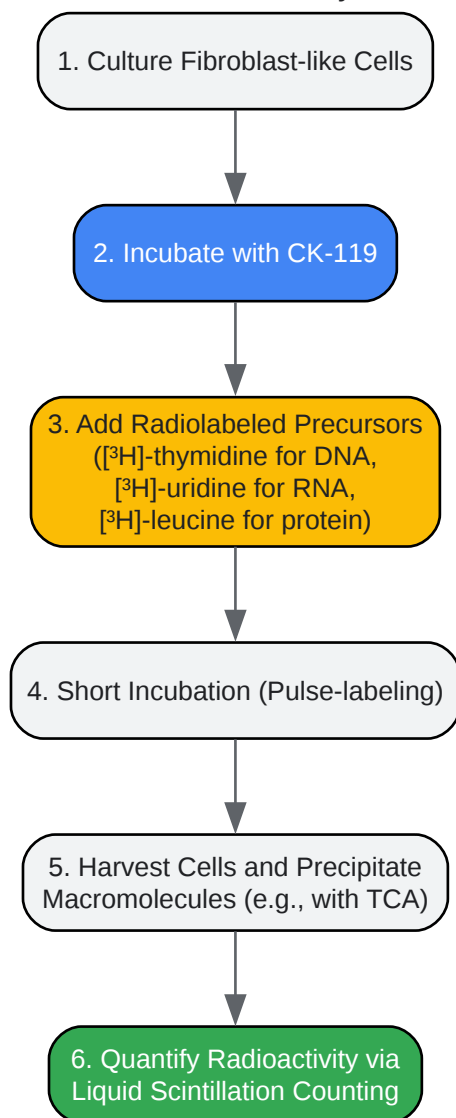
- Cell Culture: Fibroblast-like corneal and conjunctival cells are cultured in appropriate media and conditions until they reach a desired confluency.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **CK-119**. A vehicle control (medium with the solvent used for **CK-119**, but without the compound) is also included.
- Incubation: The cells are incubated with the compound for specific time points (e.g., 24, 48, and 72 hours).

- **Assessment of Proliferation:** Cell proliferation can be quantified using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting using a hemocytometer.
- **Data Analysis:** The results are analyzed to determine the concentration-dependent effect of **CK-119** on cell growth.

## Nucleic Acid and Protein Synthesis Assays

This protocol describes the general methodology to determine the effect of **CK-119** on the synthesis of DNA, RNA, and proteins.

### Workflow for Macromolecule Synthesis Assays



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Caption: General workflow for macromolecule synthesis analysis.

Methodology:

- Cell Preparation: Fibroblast-like cells are cultured and treated with **CK-119** as described in the proliferation assay.
- Radiolabeling: Towards the end of the treatment period, radiolabeled precursors are added to the culture medium for a short "pulse" period.
  - For DNA synthesis: [<sup>3</sup>H]-thymidine
  - For RNA synthesis: [<sup>3</sup>H]-uridine
  - For protein synthesis: [<sup>3</sup>H]-leucine
- Cell Lysis and Precipitation: After the pulse, the cells are washed and lysed. Macromolecules (DNA, RNA, and protein) are then precipitated using an acid (e.g., trichloroacetic acid, TCA).
- Quantification: The amount of incorporated radiolabel in the precipitated macromolecules is quantified using liquid scintillation counting. A decrease in radioactivity compared to the control indicates inhibition of synthesis.

## Therapeutic Potential

The demonstrated activity of **CK-119** as an IL-1 blocker and an inhibitor of fibroblast proliferation suggests its potential therapeutic application in diseases characterized by inflammation and fibrosis. A patent has listed **CK-119** for the potential treatment of age-related macular degeneration and arthritis. Further research is warranted to explore its efficacy and safety in relevant preclinical models for these and other inflammatory and fibrotic conditions.

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